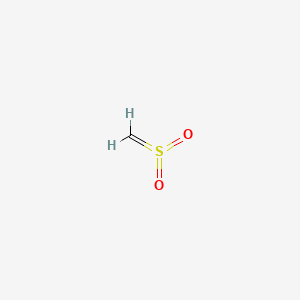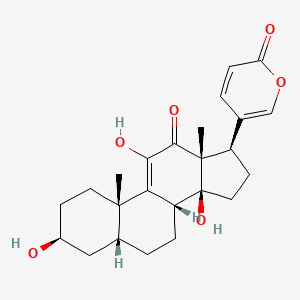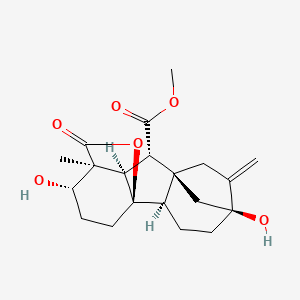
赤霉素 A1 甲酯
描述
Gibberellin A1 methyl ester is a plant growth regulator . It is an ester of gibberellic acid, which belongs to the group of fatty acids . It regulates plant growth by affecting the production and accumulation of chlorophylls in plants . The molecular weight of Gibberellin A1 methyl ester is 362.417 Da .
Synthesis Analysis
The partial synthesis of an isomer of gibberellic acid methyl ester, with a lactone between C-6 and C-10 and an esterified acid group at C-19, is described . The overall yield from gibberellic acid was 46% . The preparation of 6-epi-GA1 has also been carried out .Molecular Structure Analysis
The molecular formula of Gibberellin A1 methyl ester is C20H26O6 . The molecular weight is 362.417 Da . The structure of gibberellic acid, the name agreed upon by the UK and US groups, or GA3, was proposed in the late 1950s by chemists working at the ICI Ackers Laboratory, Welwyn, UK .Chemical Reactions Analysis
The partial synthesis of an isomer of gibberellic acid methyl ester, with a lactone between C-6 and C-10 and an esterified acid group at C-19, is described . The overall yield from gibberellic acid was 46% . The preparation of 6-epi-GA1 has also been carried out .Physical And Chemical Properties Analysis
The molecular formula of Gibberellin A1 methyl ester is C20H26O6 . The molecular weight is 362.417 Da .科学研究应用
Plant Growth Regulation
Gibberellin A1 methyl ester is widely used in plant biology to study and manipulate plant growth. It has been shown to promote stem elongation, seed germination, and fruit development. This compound is particularly useful in rescuing the growth of dwarf mutants in species like peas and maize, which are often used as model organisms in plant developmental studies .
Fungal Pathogenesis Research
The role of gibberellins, including Gibberellin A1 methyl ester, in fungal pathogenesis is a significant area of research. Scientists investigate how certain fungi, like Gibberella fujikuroi, produce gibberellins to cause abnormal growth in host plants. Understanding this interaction can lead to the development of new strategies for controlling plant diseases .
Seed Germination Studies
Researchers use Gibberellin A1 methyl ester to study the mechanisms of seed germination. It is known to break seed dormancy and promote germination, making it an invaluable tool for studying these processes at a molecular level .
Flowering Time Regulation
Gibberellin A1 methyl ester is used to explore the regulation of flowering time in plants. It can induce flowering in long-day rosette species and is used to dissect the pathways that control this critical developmental transition .
Stress Response Investigations
This compound is also instrumental in studying plant responses to environmental stresses. By applying Gibberellin A1 methyl ester, researchers can observe how plants modulate their growth and development under adverse conditions, such as drought or high salinity .
Crop Yield Improvement
In agricultural research, Gibberellin A1 methyl ester is applied to crops to study its effects on yield. It has the potential to increase the size and number of fruits, which is of great interest for improving food production .
Molecular Binding Studies
The binding properties of Gibberellin A1 to various proteins are studied using its methyl ester derivative. This research provides insights into the molecular interactions that underlie gibberellin signaling pathways in plants .
Synthetic Biology Applications
Gibberellin A1 methyl ester serves as a building block in synthetic biology. It is used to engineer plants with desired traits, such as increased biomass or resistance to pathogens, by manipulating gibberellin-related pathways .
作用机制
Target of Action
Gibberellin A1 methyl ester, a derivative of Gibberellin A1, primarily targets plant growth and development processes . It interacts with the Gibberellin Insensitive Dwarf1 (GID1) receptors and the DELLA proteins , which are central response suppressors . These targets play crucial roles in various aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Mode of Action
The compound interacts with its targets, leading to changes in plant growth and development. The interaction with GID1 receptors and DELLA proteins induces the degradation of the growth-inhibiting DELLA proteins . This degradation removes growth limitations, promoting various growth and development processes in plants .
Biochemical Pathways
Gibberellin A1 methyl ester affects the gibberellin biosynthesis pathway . This pathway involves a series of enzymatic reactions that produce gibberellins, a class of tetracyclic diterpenoid phytohormones . The compound’s interaction with its targets can lead to changes in this pathway, affecting the production of gibberellins and, consequently, plant growth and development .
Pharmacokinetics
It is known that gibberellins are tightly regulated in plants, suggesting that the compound’s bioavailability may be controlled by various factors .
Result of Action
The action of Gibberellin A1 methyl ester results in enhanced plant growth and development . By interacting with its targets and affecting the gibberellin biosynthesis pathway, the compound promotes processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Action Environment
The action of Gibberellin A1 methyl ester can be influenced by various environmental factors. For instance, gibberellin biosynthesis and inactivation can be regulated by developmental and environmental cues . Therefore, factors such as light, temperature, and water availability could potentially influence the compound’s action, efficacy, and stability
安全和危害
未来方向
属性
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIXAJDQAXXFTE-QDEMZEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Gibberellin A1 methyl ester?
A1: Gibberellin A1 methyl ester possesses several characteristic functional groups, including a carboxyl group, two hydroxyl groups, and a lactone. [, ] Additionally, it contains one carbon-carbon double bond, as evidenced by its reactivity with hydrogen and ozone. [] Studies have shown that the secondary hydroxyl group in ring A of the molecule is located at the 2-position and is not vicinal to the oxygen atom of the lactone. []
Q2: What is the significance of the reaction between Gibberellin A1 methyl ester and 1,4-dioxane?
A3: The photochemical reaction between Gibberellin A1 methyl ester and 1,4-dioxane yields a specific photoadduct, (2′S)-3-[(Dioxanyl-2′)]-3-epi-gibberellin A1 methyl ester. [] This adduct's three-dimensional structure, determined using X-ray crystallography, provides valuable insights into the spatial arrangement of atoms within the molecule. []
Q3: Can Gibberellin A1 methyl ester be used as a starting material for synthesizing other gibberellins?
A4: Yes, Gibberellin A1 methyl ester serves as a versatile precursor for synthesizing various gibberellin derivatives. For example, it can be converted into beyergibberellins A4 and A9 methyl esters through a multi-step synthesis involving epimerization, reduction, and elimination reactions. []
Q4: How is mass spectrometry used to analyze Gibberellin A1 methyl ester?
A5: Mass spectrometry, particularly positive and negative ion mass spectrometry coupled with high-resolution techniques and metastable ion transitions, provides valuable information about the fragmentation patterns of Gibberellin A1 methyl ester. [] These fragmentation patterns aid in differentiating Gibberellin A1 methyl ester from other structurally similar gibberellins, like Gibberellin C methyl ester. []
Q5: What challenges are encountered when studying the reactivity of Gibberellin A5 methyl ester's toluene-p-sulphonate?
A6: Solvolysis of Gibberellin A5 methyl ester toluene-p-sulphonate, a bicyclo[3,2,1]octane bridgehead derivative, can lead to the formation of unexpected by-products, including the methyl ether of Gibberellin A5 methyl ester and 2α-chloro-2,3-dihydrogibberellin A5 methyl ester and its methyl ether. [] Understanding the formation of these by-products is crucial for optimizing reactions involving this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



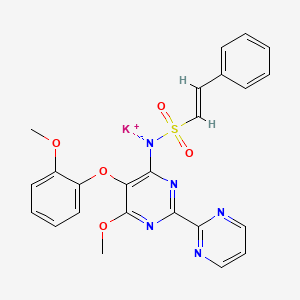
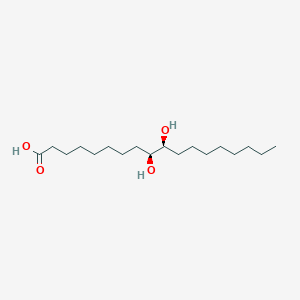

![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)

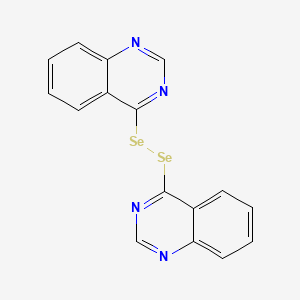

![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)

